Acetamide, 2,2,2,2-(1,2-ethanediyldinitrilo)tetrakis-, N,N,N,N,N,N,N,N-octa-C12-18-alkyl derivs. Acetamide, 2,2,2,2-(1,2-ethanediyldinitrilo)tetrakis-, N,N,N,N,N,N,N,N-octa-C12-18-alkyl derivs. Adenosine monophosphate, also known as adenylic acid or AMP, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Adenosine monophosphate is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Adenosine monophosphate exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Adenosine monophosphate has been found throughout all human tissues, and has also been detected in most biofluids, including feces, blood, saliva, and cerebrospinal fluid. Adenosine monophosphate can be found anywhere throughout the human cell, such as in golgi, endoplasmic reticulum, lysosome, and peroxisome. Adenosine monophosphate exists in all eukaryotes, ranging from yeast to humans. Adenosine monophosphate can be biosynthesized from L-serine through its interaction with the enzyme serine--trna ligase, cytoplasmic. In humans, adenosine monophosphate is involved in the delavirdine action pathway, the spectinomycin action pathway, the mercaptopurine action pathway, and the propanoate metabolism pathway. Adenosine monophosphate is also involved in several metabolic disorders, some of which include transaldolase deficiency, 3-phosphoglycerate dehydrogenase deficiency, the hyperprolinemia type II pathway, and creatine deficiency, guanidinoacetate methyltransferase deficiency. Outside of the human body, adenosine monophosphate can be found in a number of food items such as elliott's blueberry, conch, nanking cherry, and jackfruit. This makes adenosine monophosphate a potential biomarker for the consumption of these food products.
Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-).
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
Brand Name: Vulcanchem
CAS No.: 136920-07-5
VCID: VC0159661
InChI: InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol

Acetamide, 2,2,2,2-(1,2-ethanediyldinitrilo)tetrakis-, N,N,N,N,N,N,N,N-octa-C12-18-alkyl derivs.

CAS No.: 136920-07-5

Main Products

VCID: VC0159661

Molecular Formula: C10H14N5O7P

Molecular Weight: 347.22 g/mol

Acetamide, 2,2,2,2-(1,2-ethanediyldinitrilo)tetrakis-, N,N,N,N,N,N,N,N-octa-C12-18-alkyl derivs. - 136920-07-5

CAS No. 136920-07-5
Product Name Acetamide, 2,2,2,2-(1,2-ethanediyldinitrilo)tetrakis-, N,N,N,N,N,N,N,N-octa-C12-18-alkyl derivs.
Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Standard InChIKey UDMBCSSLTHHNCD-KQYNXXCUSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Colorform CRYSTALS FROM WATER + ACETONE
POWDER, NEEDLES FROM WATER & DIL ALC
Melting Point 195 dec °C
196-200 °C
195°C
Physical Description Solid
Description Adenosine monophosphate, also known as adenylic acid or AMP, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Adenosine monophosphate is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Adenosine monophosphate exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Adenosine monophosphate has been found throughout all human tissues, and has also been detected in most biofluids, including feces, blood, saliva, and cerebrospinal fluid. Adenosine monophosphate can be found anywhere throughout the human cell, such as in golgi, endoplasmic reticulum, lysosome, and peroxisome. Adenosine monophosphate exists in all eukaryotes, ranging from yeast to humans. Adenosine monophosphate can be biosynthesized from L-serine through its interaction with the enzyme serine--trna ligase, cytoplasmic. In humans, adenosine monophosphate is involved in the delavirdine action pathway, the spectinomycin action pathway, the mercaptopurine action pathway, and the propanoate metabolism pathway. Adenosine monophosphate is also involved in several metabolic disorders, some of which include transaldolase deficiency, 3-phosphoglycerate dehydrogenase deficiency, the hyperprolinemia type II pathway, and creatine deficiency, guanidinoacetate methyltransferase deficiency. Outside of the human body, adenosine monophosphate can be found in a number of food items such as elliott's blueberry, conch, nanking cherry, and jackfruit. This makes adenosine monophosphate a potential biomarker for the consumption of these food products.
Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-).
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
Shelf Life FREE ACID & ITS SALTS ARE STABLE FOR LONG PERIODS IN DRY STATE; NEUTRAL SOLN ARE ALSO STABLE
Solubility 10000 mg/L (at 20 °C)
0.03 M
READILY SOL IN BOILING WATER
SOL IN 10% HCL
INSOL IN ALCOHOL
10 mg/mL at 20 °C
Synonyms 2' Adenosine Monophosphate
2' Adenylic Acid
2'-adenosine monophosphate
2'-adenylic acid
2'-AMP
5' Adenylic Acid
5'-Adenylic Acid
5'-Phosphate, Adenosine
Acid, 2'-Adenylic
Acid, 5'-Adenylic
Adenosine 2' Phosphate
Adenosine 2'-Phosphate
Adenosine 3' Phosphate
Adenosine 3'-Phosphate
Adenosine 5' Phosphate
Adenosine 5'-Phosphate
Adenosine Monophosphate
Adenosine Phosphate Dipotassium
Adenosine Phosphate Disodium
Adenylic Acid
AMP
Dipotassium, Adenosine Phosphate
Disodium, Adenosine Phosphate
Monophosphate, 2'-Adenosine
Phosphaden
Phosphate Dipotassium, Adenosine
Phosphate Disodium, Adenosine
PubChem Compound 6083
Last Modified Nov 11 2021
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